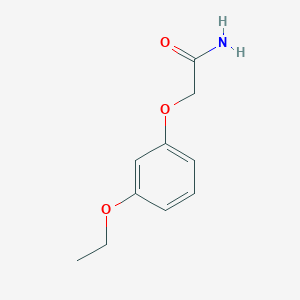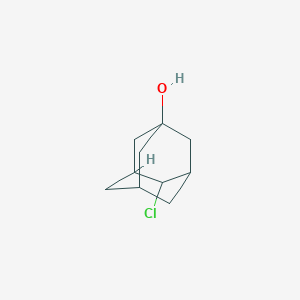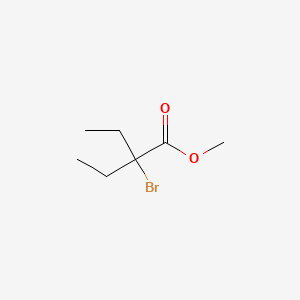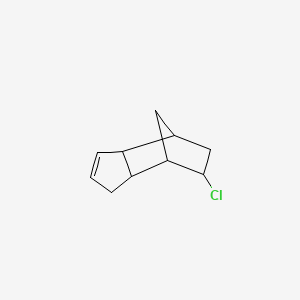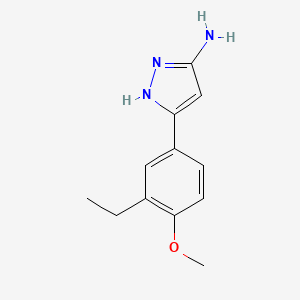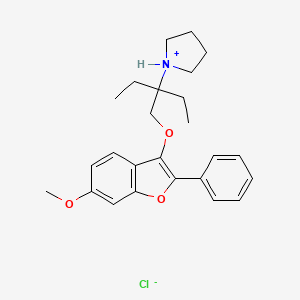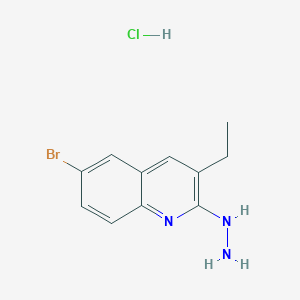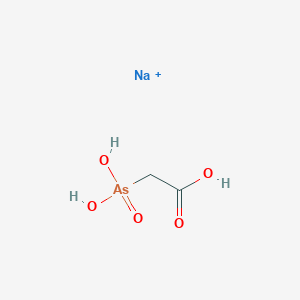
Sodium;2-arsonoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-arsonoacetic acid is an organoarsenic compound with the chemical formula C₂H₅AsO₅Na It is a derivative of arsonoacetic acid, where the sodium ion replaces the hydrogen ion in the carboxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium;2-arsonoacetic acid can be synthesized through the reaction of sodium arsenite with sodium chloroacetate. The process involves the following steps :
- Dissolve 160 grams of sodium hydroxide in 300 milliliters of water and heat the solution.
- Add 100 grams of powdered arsenious oxide to the hot solution.
- After cooling the solution to 20°C, add 48 grams of chloroacetic acid.
- Stir the suspension for about five minutes until an exothermic reaction occurs, raising the temperature to 70-75°C.
- Allow the reaction mixture to stand at room temperature for one hour.
- Acidify the solution with 160 milliliters of glacial acetic acid and filter off the precipitated arsenious oxide.
- Pour the filtrate into a solution containing 185 grams of crystallized barium chloride dissolved in 600 milliliters of hot water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-arsonoacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acid derivatives, while reduction can produce arsenoacetic acid.
Aplicaciones Científicas De Investigación
Sodium;2-arsonoacetic acid has several scientific research applications :
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound has been studied for its potential biological activities, including its effects on cell proliferation and apoptosis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which sodium;2-arsonoacetic acid exerts its effects involves several molecular targets and pathways . It can induce apoptosis in tumor cells by disrupting mitochondrial membrane potential and causing cell cycle arrest at the G2/M phase. The compound’s interaction with cellular proteins and enzymes plays a crucial role in its biological activity.
Comparación Con Compuestos Similares
Sodium;2-arsonoacetic acid can be compared with other similar compounds, such as methylarsonic acid and phosphonoacetic acid .
Methylarsonic acid: This compound has a similar structure but with a methyl group instead of a carboxyl group. It is less reactive and has different biological activities.
Phosphonoacetic acid: This compound is isomorphous with this compound and has similar chemical properties but contains phosphorus instead of arsenic.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it valuable for research and industrial applications. Further studies are needed to explore its full potential and develop new applications.
Propiedades
Fórmula molecular |
C2H5AsNaO5+ |
|---|---|
Peso molecular |
206.97 g/mol |
Nombre IUPAC |
sodium;2-arsonoacetic acid |
InChI |
InChI=1S/C2H5AsO5.Na/c4-2(5)1-3(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1 |
Clave InChI |
SLALCKDFXIMKLH-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)[As](=O)(O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


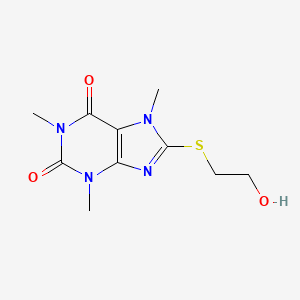
![N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide](/img/structure/B15345344.png)
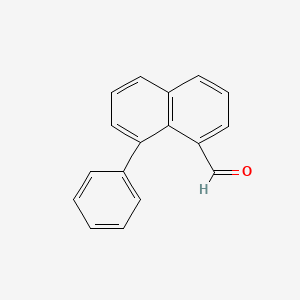
![N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine](/img/structure/B15345355.png)
![2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate](/img/structure/B15345358.png)
